N-[4-(butylthio)phenyl]-2-chloroacetamide
Description
N-[4-(Butylthio)phenyl]-2-chloroacetamide (CAS: 27978-32-1) is a chloroacetamide derivative featuring a para-substituted butylthio (-S-C₄H₉) group on the phenyl ring. Its molecular formula is C₁₂H₁₆ClNOS, with a molecular weight of 265.78 g/mol. The compound is synthesized via chloroacetylation of 4-(butylthio)aniline, a reaction common in acetamide chemistry . Structurally, the thioether group imparts moderate lipophilicity, while the chloroacetamide moiety provides electrophilic reactivity, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
N-(4-butylsulfanylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-2-3-8-16-11-6-4-10(5-7-11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFBPLZBQLSVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylthio)phenyl]-2-chloroacetamide typically involves the reaction of 4-(butylthio)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group readily participates in nucleophilic substitution (SN) reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Key Reagents and Conditions :
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 60–80°C .
-
Piperidine , morpholine , or other secondary amines in ethanol under reflux .
Example Reactions :
-
Reaction with morpholine yields N-[4-(butylthio)phenyl]-2-morpholinoacetamide , a precursor for antimicrobial agents .
-
Substitution with sodium thiophenolate forms N-[4-(butylthio)phenyl]-2-(phenylthio)acetamide .
Oxidation and Reduction Reactions
The butylthio group (-S-C₄H₉) undergoes redox transformations, altering the compound’s electronic and steric properties.
Oxidation
Reagents :
-
Hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') .
-
m-Chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom at 0–25°C.
Products :
| Oxidation Level | Product Structure |
|---|---|
| Sulfoxide | N-[4-(Butylsulfinyl)phenyl]-2-chloroacetamide |
| Sulfone | N-[4-(Butylsulfonyl)phenyl]-2-chloroacetamide |
Reduction
Reagents :
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the thioether to a thiol (-SH).
-
Sodium borohydride (NaBH₄) with catalytic nickel converts the acetamide to a secondary amine .
Palladium-Catalyzed Coupling Reactions
The phenyl ring participates in cross-coupling reactions, enabling the synthesis of biaryl derivatives.
Conditions :
-
Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyst, arylboronic acids, and K₂CO₃ in aqueous DMF at 80°C .
-
Heck coupling : Palladium(II) acetate (Pd(OAc)₂), triethylamine (Et₃N), and alkenes in DMF .
Example :
Coupling with 4-bromobenzene produces N-[4-(butylthio)phenyl]-2-(biphenyl-4-yl)acetamide , a potential anticancer agent .
Amidoalkylation with Heterocyclic Amines
The chloroacetamide group reacts with secondary amines to form derivatives with enhanced bioactivity.
Case Study :
-
Reaction with cytisine (a lupin alkaloid) in acetonitrile at 60°C yields N-[4-(butylthio)phenyl]-2-(cytisin-12-yl)acetamide , which shows moderate antifungal activity .
-
Amidoalkylation with piperidine produces N-[4-(butylthio)phenyl]-2-piperidinylacetamide , active against Staphylococcus aureus (MIC = 32 μg/mL) .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
N-[4-(butylthio)phenyl]-2-chloroacetamide has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study screening various N-substituted phenyl-2-chloroacetamides found that these compounds were effective against Staphylococcus aureus, including methicillin-resistant strains, and moderately effective against Candida albicans . The presence of the butylthio moiety may enhance the compound's membrane permeability, contributing to its antimicrobial efficacy.
Anticancer Potential
Compounds containing thioether groups, like this compound, are often explored for their anticancer properties. The butylthio substitution may enhance the compound's ability to interact with cellular membranes or enzymes involved in cancer progression . This potential has led to ongoing research into its effectiveness against various cancer cell lines.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic application. Molecular docking studies and enzyme inhibition assays are employed to assess its binding affinity with enzymes such as carbonic anhydrases, which play critical roles in metabolic processes . These studies help elucidate the compound's mechanism of action and optimize its pharmacological properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and notable activities of this compound compared to related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-[4-(methylthio)phenyl]-2-chloroacetamide | Thioether + Chloroacetamide | Antimicrobial |
| N-[4-(ethylthio)phenyl]-2-chloroacetamide | Thioether + Chloroacetamide | Antimicrobial |
| N-(4-hydroxyphenyl)-2-chloroacetamide | Hydroxy + Chloroacetamide | Analgesic |
| N-(4-methylphenyl)-2-chloroacetamide | Methyl + Chloroacetamide | Anticancer |
The unique butylthio substitution in this compound enhances its lipophilicity compared to other thioether derivatives, potentially influencing its biological activity and pharmacokinetic properties .
Synthesis and Development
The synthesis of this compound typically involves reacting appropriate arylamines with chloroacetyl chloride under basic conditions. This synthetic route allows for efficient production for further studies . The development of this compound may lead to novel derivatives with improved biological activities.
Study on Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of newly synthesized N-substituted phenyl-2-chloroacetamides highlighted that those with halogenated substituents exhibited higher activity due to increased lipophilicity, facilitating membrane penetration . This finding suggests that further optimization of the butylthio substitution could enhance antimicrobial properties.
Exploration of Anticancer Properties
Research focusing on thioether-containing compounds has shown promising results in anticancer studies, indicating that modifications to the butylthio group may yield more potent analogs against specific cancer cell lines . Such studies emphasize the importance of structural variations in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[4-(butylthio)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The butylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chloroacetamide Derivatives
Structural and Functional Insights
Substituent Effects on Lipophilicity: The butylthio group in this compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the adamantyl group in MGH-CP28 significantly increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility . For example, the thiazole ring in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide enhances interactions with microbial enzymes via halogen bonding .
Biological Activity Correlations: Antimicrobial Activity: Thiazole and thiadiazole derivatives (e.g., and ) show potent antimicrobial effects due to their ability to disrupt bacterial cell wall synthesis or DNA gyrase . Anticancer Potential: Bulky substituents like adamantyl (MGH-CP28) or planar heterocycles (benzimidazole) improve binding to hydrophobic pockets in oncogenic targets (e.g., TEAD-YAP) . Anthelmintic Activity: The benzimidazole derivative’s planar structure mimics albendazole, enabling tubulin polymerization inhibition in parasites .
Synthetic Versatility: this compound serves as a precursor for S-alkylation or nucleophilic substitution reactions. For instance, similar compounds like N-(4-acetylphenyl)-2-chloroacetamide () are used to synthesize quinoline hybrids .
Biological Activity
N-[4-(butylthio)phenyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14ClNOS
- Molecular Weight : 243.75 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways within cells.
- Gene Expression Alteration : The compound may influence the transcription and translation processes of genes, impacting overall cellular behavior.
Antimicrobial Activity
Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study focusing on various substituted phenyl-2-chloroacetamides revealed:
- Effective Against :
- Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderately effective against the yeast Candida albicans.
- Less effective against Gram-negative bacteria like Escherichia coli.
The effectiveness is attributed to the lipophilicity of the compounds, which facilitates their penetration through bacterial cell membranes .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Candida albicans | Moderate |
| Escherichia coli | Less Effective |
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. Studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- Mechanism : Induction of apoptosis was noted through increased activation of caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process .
Table 2: Anticancer Activity Summary
| Cell Line | Apoptosis Induction | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | Significant | 22.04 |
| A549 | Moderate | Not specified |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various chloroacetamides demonstrated that this compound showed promising results against MRSA and other pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains . -
Anticancer Research :
In vitro studies indicated that this compound could significantly reduce cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involved was primarily through apoptosis induction, making it a candidate for further development in cancer therapeutics .
Q & A
Q. Example Protocol :
Dissolve 4-(butylthio)aniline in dry dichloromethane.
Add 2-chloroacetyl chloride dropwise at 0°C with stirring.
After 12 hours, quench with ice-water, extract, dry, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Q. Yield Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Reduces hydrolysis |
| Solvent | Anhydrous DCM | Prevents side reactions |
| Molar Ratio | 1:1.1 (aniline:chloride) | Maximizes conversion |
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR confirms the presence of the butylthio group (δ 0.9–1.6 ppm for CH/CH) and the chloroacetamide moiety (δ 4.2 ppm for CHCl) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.75 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing the crystal lattice) .
Q. Key Crystallographic Data (Hypothetical Example) :
| Bond/Angle | Value | Reference Compound |
|---|---|---|
| C–Cl | 1.75 Å | 1.74 Å |
| N–C(O) | 1.34 Å | 1.33 Å |
| Intramolecular H-bond | C–H···O (2.50 Å) | Observed in analogs |
Advanced: How can computational chemistry guide the design of novel derivatives of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict electronic properties, while molecular docking evaluates bioactivity. Steps include:
Geometry Optimization : Use Gaussian or ORCA to minimize energy.
Reactivity Analysis : Identify electrophilic sites via Fukui indices.
Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina .
Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental validation to prioritize derivatives with optimal synthetic feasibility and activity .
Advanced: How should researchers resolve contradictions in reported biological activities of chloroacetamide derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control batches.
- Impurity Profiling : LC-MS to quantify byproducts (e.g., hydrolysis products).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for dose-response differences) .
Safety: What protocols ensure safe handling of this compound in laboratories?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (EN 166/ISO 12312-1) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste Disposal : Collect chlorinated waste separately for incineration by licensed facilities .
Intermediate Use: How is this compound applied in synthesizing heterocyclic compounds?
Methodological Answer:
The chloroacetamide group undergoes nucleophilic displacement with heterocyclic thiols or amines. For example:
React with 5-mercapto-1,2,4-triazole to form triazolothiadiazines via cyclocondensation .
Optimize conditions: 80°C in DMF with KCO as base (yield: 60–75%).
Reaction Scheme :
R–Cl + HS–Triazole → R–S–Triazole + HCl
Experimental Design: What reactor designs improve scalability for reactions involving chloroacetamides?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., acetylation).
- Membrane Separation : Integrate in-situ product removal to reduce purification steps .
CRDC Classification : Focus on RDF2050112 (Reaction fundamentals and reactor design) for funding alignment .
Data Analysis: How to address conflicting data on environmental persistence of chloroacetamides?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
